2-(Quinolin-5-yl)isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. It features a quinoline moiety, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving quinoline derivatives and isoindole-1,3-dione precursors. Research has shown that modifications in the synthesis process can lead to variations in yield and purity, which are critical for its application in scientific research and pharmaceuticals .
2-(Quinolin-5-yl)isoindole-1,3-dione is classified as an isoindole derivative, specifically characterized by the presence of a quinoline group. Isoindoles are known for their diverse biological activities, including antimicrobial and anticancer properties . This classification highlights its relevance in drug discovery and development.
The synthesis of 2-(quinolin-5-yl)isoindole-1,3-dione typically involves the reaction between quinoline derivatives and phthalic anhydride or related compounds under controlled conditions. Common methods include:
For instance, one method reports heating a mixture of 1.175 g of phthalic anhydride with 1.44 g of 8-aminoquinoline in dimethylformamide at elevated temperatures, followed by crystallization from ethanol to yield the desired compound . The reaction conditions can be optimized for temperature and time to maximize yield.
The molecular structure of 2-(quinolin-5-yl)isoindole-1,3-dione consists of a fused isoindole ring system with a quinoline substituent. The compound's structure can be represented as follows:
Crystallographic studies have provided insights into the bond lengths and angles within the molecule. For example, the bond lengths between carbon-nitrogen and carbon-carbon atoms are consistent with typical values observed in similar structures. The compound exhibits planarity due to resonance stabilization between the aromatic systems .
The chemical reactivity of 2-(quinolin-5-yl)isoindole-1,3-dione includes:
For example, reactions involving this compound have been explored for synthesizing hybrids with enhanced biological activity by modifying functional groups on the isoindole or quinoline moieties .
The mechanism of action for compounds like 2-(quinolin-5-yl)isoindole-1,3-dione often involves interaction with biological targets such as enzymes or receptors.
Studies indicate that these compounds may inhibit specific enzymes involved in disease pathways, such as cholinesterase inhibitors for Alzheimer's disease treatment . Molecular docking studies have been employed to predict binding affinities and orientations within target proteins.
Physical properties include:
Chemical properties include:
Relevant data from studies show that these properties significantly influence its reactivity and application potential .
2-(Quinolin-5-yl)isoindole-1,3-dione has several scientific applications:
The core compound is systematically named as 2-(quinolin-5-yl)isoindole-1,3-dione according to IUPAC conventions. This nomenclature specifies the isoindole-1,3-dione scaffold substituted at the 2-position with a quinolin-5-yl group. Synonyms identified across chemical databases include:
The molecular formula C₁₇H₁₀N₂O₂ is established through high-resolution mass spectrometry and elemental analysis [3] [4]. This formula corresponds to a molecular weight of 274.27 g/mol. Key mass spectral data typically show a molecular ion peak ([M]⁺) at m/z 274.
Table 1: Comparative Molecular Parameters of Related Isoindole-1,3-dione Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | |
|---|---|---|---|
| 2-(Quinolin-5-yl)isoindole-1,3-dione | C₁₇H₁₀N₂O₂ | 274.27 | |
| 5,6-Dichloro-2-(quinolin-8-yl) derivative | C₁₇H₈Cl₂N₂O₂ | 351.16 | |
| 5-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl) | C₁₄H₁₂N₂O₅ | 288.26 | [10] |
The SMILES (Simplified Molecular-Input Line-Entry System) notation for this compound is O=C1C(=O)N(C2=C1C=CC=C2)C3=CC4=C(C=CC=C4)N=C3, which encodes the connectivity of atoms. This representation confirms:
While direct crystallographic data for 2-(quinolin-5-yl)isoindole-1,3-dione is limited, studies on structurally analogous compounds (e.g., 5,6-dichloro-2-(quinolin-8-yl)isoindole-1,3-dione) reveal a triclinic crystal system with space group P-1 . Key parameters include:
Table 2: Crystallographic Parameters of Representative Analogues
| Parameter | 5,6-Dichloro-2-(quinolin-8-yl)isoindole-1,3-dione |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Angles | α ≈ 79°, β ≈ 89°, γ ≈ 92° |
| Dihedral Angle | 22.5° between rings |
In crystalline states, related isoindole-1,3-dione derivatives exhibit:1. Hydrogen Bonding:- N–H···O=C interactions between the imide carbonyl and amine protons of adjacent molecules (bond length: 2.8–3.0 Å).- C–H···O weak hydrogen bonds involving quinoline C–H groups and carbonyl oxygen .
These interactions are critical for understanding the compound’s supramolecular behavior in materials science applications.
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5